6,7-Dibromo-2-chloroquinoxaline
Description
6,7-Dibromo-2-chloroquinoxaline is a halogenated quinoxaline derivative characterized by bromine atoms at positions 6 and 7 and a chlorine atom at position 2. Quinoxalines are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms, often explored for pharmaceutical, agrochemical, and material science applications due to their tunable electronic properties and bioactivity.
Properties
Molecular Formula |
C8H3Br2ClN2 |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
6,7-dibromo-2-chloroquinoxaline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H |
InChI Key |
GEAHKPWZPYBNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-chloroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the bromination of 2-chloroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of 6,7-Dibromo-2-chloroquinoxaline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Coupling Products: Complex quinoxaline derivatives with extended conjugation.
Scientific Research Applications
6,7-Dibromo-2-chloroquinoxaline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-chloroquinoxaline involves its interaction with various molecular targets. The halogen atoms in the compound enhance its ability to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6,7-Dichloro-2-methylquinoxaline (2f)
- Structure : Chlorine at 6,7; methyl at position 2.
- Spectroscopy : The $^{1}\text{H}$ NMR spectrum shows aromatic protons at δ 8.72 (s, 1H), 8.16 (s, 1H), and 8.11 (s, 1H), with a methyl signal at δ 2.77 .
- Comparison: The methyl group at position 2 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine in 6,7-dibromo-2-chloroquinoxaline. Bromine’s higher polarizability (vs. chlorine) likely increases electrophilic reactivity at positions 6 and 7 .
2,3-Dibromo-6,7-dichloroquinoxaline
- Structure : Bromine at 2,3; chlorine at 6,7.
- Molecular Weight: 356.83 g/mol (vs. ~313.9 g/mol for 6,7-dibromo-2-chloroquinoxaline) .
- Comparison: Positional isomerism significantly alters electronic distribution. Bromine at 2,3 may direct nucleophilic attacks to positions 6,7, whereas in 6,7-dibromo-2-chloroquinoxaline, chlorine at position 2 creates a distinct electronic environment for reactivity .
Functional Group Diversity
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline
- Structure : Methyl at 6,7; pyridyl groups at 2,3.
- Comparison: The pyridyl substituents enhance π-stacking and solubility in polar solvents, unlike the hydrophobic halogens in 6,7-dibromo-2-chloroquinoxaline. This compound’s applications may lean toward catalysis or sensors, whereas halogenated analogs are more reactive in Suzuki-Miyaura couplings .
6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
- Structure: Phenoxy and trifluoromethyl groups at 2,3; chlorine at 6,7.
Physicochemical Properties and Reactivity
Molecular Weight and Halogen Effects
- 6,7-Dibromo-2-chloroquinoxaline: Higher molecular weight due to bromine (vs. chlorine in 2f) increases density and melting point. Bromine’s leaving-group ability facilitates nucleophilic aromatic substitution, unlike methyl or pyridyl groups in analogs .
Spectroscopic Signatures
- NMR Trends: In 6,7-dichloro-2-methylquinoxaline (2f), aromatic protons resonate downfield (δ 8.72–8.11) due to electron-withdrawing chlorines. Bromine’s stronger deshielding effect in 6,7-dibromo-2-chloroquinoxaline would further shift these signals upfield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
